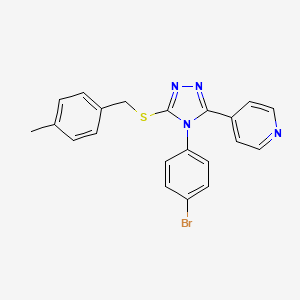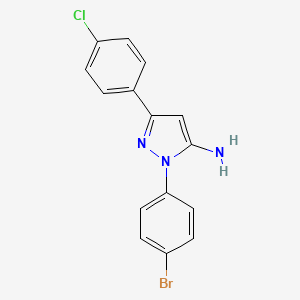
4-Methyl-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C22H22N2O3S and a molecular weight of 394.496 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is characterized by its unique structure, which includes a sulfonohydrazide group, making it a valuable compound for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at room temperature or under reflux.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base like triethylamine.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure but lacks the sulfonohydrazide group, which may result in different chemical and biological properties.
3-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure with a methyl group at a different position, potentially affecting its reactivity and biological activity.
4-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: Contains a methoxy group instead of a methyl group, which can influence its chemical behavior and interactions.
Uniqueness
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide is unique due to its sulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and specialty chemicals .
特性
CAS番号 |
367486-57-5 |
|---|---|
分子式 |
C22H22N2O3S |
分子量 |
394.5 g/mol |
IUPAC名 |
4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C22H22N2O3S/c1-17-3-7-20(8-4-17)16-27-21-11-9-19(10-12-21)15-23-24-28(25,26)22-13-5-18(2)6-14-22/h3-15,24H,16H2,1-2H3/b23-15+ |
InChIキー |
PBHMUNIUQFVLSJ-HZHRSRAPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Cyclopentyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12029783.png)
![(5E)-2-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029785.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029790.png)
![3-(4-chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12029797.png)

![[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12029840.png)
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B12029845.png)
![[1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12029849.png)

![3-(4-ethoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029865.png)
![[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12029873.png)
